molecular formula C18H21N5O B12466064 1-(3-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)ethanol

1-(3-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)ethanol

Cat. No.: B12466064
M. Wt: 323.4 g/mol
InChI Key: HZTKRXPHSYIMFE-UHFFFAOYSA-N
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Description

1-(3-{[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)ethanol is a complex organic compound that features a pyrazole and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Mechanism of Action

The mechanism of action of 1-(3-{[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)ethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-{[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and modulate various pathways makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

1-[3-[[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino]phenyl]ethanol

InChI

InChI=1S/C18H21N5O/c1-11-9-17(20-16-7-5-6-15(10-16)14(4)24)21-18(19-11)23-13(3)8-12(2)22-23/h5-10,14,24H,1-4H3,(H,19,20,21)

InChI Key

HZTKRXPHSYIMFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC=CC(=C3)C(C)O

Origin of Product

United States

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